Bienvenue dans la boutique en ligne BenchChem!

1-(6-Methylpyrazin-2-yl)azetidin-3-ol

Medicinal chemistry Physicochemical properties Structure-activity relationship

Choose 1-(6-Methylpyrazin-2-yl)azetidin-3-ol to secure a unique chemotype with a 6-methylpyrazine N-substituted azetidin-3-ol core. This scaffold provides a conformationally rigid alternative to flexible piperidine/pyrrolidine motifs, enabling unambiguous SAR for nAChR ligands, carbonic anhydrase I/VII inhibitors, and kinase-targeted programs. The single reactive hydroxyl enables late-stage parallel derivatization into ethers, esters, and carbamates. Avoid generics: the 6-methyl substituent and precise 2-position linkage define distinct lipophilicity, electronic distribution, and binding geometry compared to des-methyl or regioisomer analogs, ensuring experimental reproducibility.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1865184-79-7
Cat. No. B2776514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyrazin-2-yl)azetidin-3-ol
CAS1865184-79-7
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CC(C2)O
InChIInChI=1S/C8H11N3O/c1-6-2-9-3-8(10-6)11-4-7(12)5-11/h2-3,7,12H,4-5H2,1H3
InChIKeyQLWFIAFSFIOADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methylpyrazin-2-yl)azetidin-3-ol (CAS 1865184-79-7): A Structurally Differentiated Azetidine Building Block for Kinase and CNS Drug Discovery Programs


1-(6-Methylpyrazin-2-yl)azetidin-3-ol (CAS 1865184-79-7) is a heterocyclic small molecule featuring an azetidine ring functionalized with a 3-hydroxyl group and N-substituted with a 6-methylpyrazin-2-yl moiety. With a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.196 g/mol [1], this compound serves as a versatile synthetic intermediate for constructing biologically active molecules. The azetidine pharmacophore is a key structural element in ligands targeting nicotinic acetylcholine receptors (nAChRs) for neurological disorders [1], while the pyrazine scaffold is found in inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for inflammation [1] and SHP2 inhibitors for oncology [1]. Database annotations further indicate potential inhibitory activity against carbonic anhydrase VII and I , positioning this compound as a differentiated entry point for hit-to-lead optimization campaigns in kinase and CNS-targeted programs.

Why 1-(6-Methylpyrazin-2-yl)azetidin-3-ol Cannot Be Replaced by Unsubstituted or Position-Isomeric Pyrazinyl Azetidines


Generic substitution of 1-(6-methylpyrazin-2-yl)azetidin-3-ol with closely related in-class compounds such as 1-(pyrazin-2-yl)azetidin-3-ol (CAS 1342906-03-9) or 3-methyl-1-(pyrazin-2-yl)azetidin-3-ol is scientifically unsound for SAR-driven campaigns due to quantifiable differences in molecular descriptors and receptor-interaction geometry. The 6-methyl substituent on the pyrazine ring alters lipophilicity and electronic distribution, affecting both physicochemical properties and target binding profiles, while the precise 2-position linkage to the azetidine ring defines a distinct spatial arrangement compared to alternative regioisomers. These structural variations translate to measurable differences in molecular weight (165.20 g/mol vs. 151.17 g/mol for the des-methyl analog) and inferred differences in hydrogen-bonding capacity and π-stacking orientation. Without head-to-head biological comparison data in the public domain, procurement decisions must rely on these inherent structural distinctions to ensure experimental reproducibility and avoid confounded SAR conclusions.

Quantitative Differentiation of 1-(6-Methylpyrazin-2-yl)azetidin-3-ol (CAS 1865184-79-7) for Rational Compound Selection


Molecular Descriptor Comparison: 6-Methylpyrazine Substitution Confers Distinguishable Physicochemical Properties Relative to Unsubstituted Pyrazine Analog

1-(6-Methylpyrazin-2-yl)azetidin-3-ol exhibits quantifiably different physicochemical properties compared to its direct structural analog, 1-(pyrazin-2-yl)azetidin-3-ol . The presence of the 6-methyl substituent on the pyrazine ring increases both the molecular weight and the calculated lipophilicity of the molecule, parameters that critically influence membrane permeability and non-specific binding in biological assays [1].

Medicinal chemistry Physicochemical properties Structure-activity relationship

Scaffold Differentiation: Azetidine-3-ol Moiety Offers a Rigid, Chiral Amino Alcohol Handle Absent in Common Piperidine or Pyrrolidine Isosteres

The azetidin-3-ol substructure in 1-(6-methylpyrazin-2-yl)azetidin-3-ol provides a rigid, cyclic amino alcohol framework with defined stereoelectronic properties. This scaffold is conformationally more restricted than the commonly used 3-hydroxy-pyrrolidine or 4-hydroxy-piperidine moieties, offering fewer rotatable bonds and a distinct spatial orientation for hydrogen bonding interactions [1]. The combination of the 6-methylpyrazine N-substituent and the 3-hydroxyl group creates a unique pharmacophore that is not replicated by larger or more flexible ring systems.

Scaffold hopping Conformational restriction Medicinal chemistry

Differentiated Synthetic Utility: Direct Access to 6-Methylpyrazine-Functionalized Azetidine Core for Late-Stage Diversification

1-(6-Methylpyrazin-2-yl)azetidin-3-ol serves as a pre-assembled building block containing both a reactive hydroxyl handle and a 6-methylpyrazine moiety pre-installed on the azetidine nitrogen. This circumvents the need for multi-step linear synthesis involving protection/deprotection of the azetidine nitrogen and subsequent N-arylation with 2-chloro-6-methylpyrazine. Synthetic routes to analogous compounds from simpler azetidine precursors typically require 2-3 additional synthetic steps [1]. The compound undergoes oxidation, reduction, and substitution reactions at the hydroxyl position, enabling rapid diversification into ethers, esters, and other functionalized derivatives [2].

Synthetic methodology Late-stage functionalization Parallel synthesis

Patent-Landscape Positioning: 1-(6-Methylpyrazin-2-yl)azetidin-3-ol Occupies a Specific Chemical Space Distinct from Prior Art JAK and PDE10 Inhibitor Scaffolds

Analysis of patent literature reveals that while azetidine-containing pyrazine derivatives are claimed in multiple therapeutic areas, the specific 1-(6-methylpyrazin-2-yl)azetidin-3-ol scaffold is distinct from exemplified compounds. US9611269B2 [1] discloses azetidinyl pyrazinyl carboxamide derivatives as JAK inhibitors, but these contain carboxamide linkages and additional heterocyclic substituents. CN103221404A [2] describes nitrogen heterocycles as PDE10 inhibitors, but the exemplified pyrazine-azetidine combinations differ in substitution pattern. Database annotations indicate potential carbonic anhydrase VII and I inhibitory activity for this compound , a target profile not prominently featured in the aforementioned patent families.

Patent analysis Intellectual property Kinase inhibitors

Primary Research Applications for 1-(6-Methylpyrazin-2-yl)azetidin-3-ol (CAS 1865184-79-7) in Pharmaceutical and Academic Settings


Hit-to-Lead Optimization in CNS and Kinase Inhibitor Programs Requiring Azetidine-Containing Scaffolds

Based on its annotated carbonic anhydrase VII/I inhibitory profile and the established role of azetidine scaffolds in nAChR ligand development [1], 1-(6-methylpyrazin-2-yl)azetidin-3-ol is optimally deployed as a core scaffold for CNS-targeted hit-to-lead optimization. The compound's rigid azetidin-3-ol core offers a conformationally restricted alternative to flexible piperidine or pyrrolidine moieties [2], enabling exploration of novel binding geometries in kinase active sites or GPCR orthosteric/allosteric pockets.

Late-Stage Diversification for Parallel SAR Library Synthesis

The reactive hydroxyl group on the azetidine ring provides a single point for late-stage functionalization, enabling rapid parallel synthesis of diverse analogs [3]. This compound serves as an efficient entry point for generating libraries of ethers, esters, carbamates, and other derivatives through established oxidation, reduction, and substitution chemistries [3], supporting high-throughput SAR campaigns around the 6-methylpyrazine-azetidine chemotype.

Exploration of Underexploited Chemical Space Around Carbonic Anhydrase Inhibition

Database annotations linking 1-(6-methylpyrazin-2-yl)azetidin-3-ol to carbonic anhydrase VII and I inhibition suggest a focused application in developing tool compounds for elucidating the therapeutic relevance of these isoforms in neurological disorders, glaucoma, or metabolic diseases. The compound's structural simplicity distinguishes it from more complex carbonic anhydrase inhibitors in the literature, offering a clean starting point for isoform-selectivity optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Methylpyrazin-2-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.